molecular formula C10H5ClN2O B13906754 4-Chloro-6-hydroxyquinoline-7-carbonitrile

4-Chloro-6-hydroxyquinoline-7-carbonitrile

Cat. No.: B13906754
M. Wt: 204.61 g/mol
InChI Key: VIGALVIWECQUAD-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxyquinoline-7-carbonitrile is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the 4th position, a hydroxyl group at the 6th position, and a nitrile group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydroxyquinoline-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-hydroxyquinoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydroxyquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. It binds to enzymes and receptors, inhibiting their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-hydroxyquinoline-7-carbonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

4-chloro-6-hydroxyquinoline-7-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-8-1-2-13-9-3-6(5-12)10(14)4-7(8)9/h1-4,14H

InChI Key

VIGALVIWECQUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)O)C#N

Origin of Product

United States

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